

Spectral Analysis of 4-Hydroxybenzhydrazide: A Technical Guide

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Compound of Interest

Compound Name: 4-hydroxybenzhydrazide

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This technical guide provides a comprehensive overview of the spectral data for **4-hydroxybenzhydrazide** (Oc1ccccc1C(=O)NHNH2), a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections detail the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The FTIR spectrum of **4-hydroxybenzhydrazide** reveals characteristic absorption bands corresponding to its key structural features.

Table 1: FTIR Spectral Data of **4-Hydroxybenzhydrazide**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3318	N-H Stretching	-NH ₂ (Amine)
3268	O-H Stretching	Phenolic -OH
3197	N-H Stretching	-NH (Amide)
3005	C-H Stretching	Aromatic C-H
1674	C=O Stretching	Amide I
1622	N-H Bending	Amine
1590, 1467	C=C Stretching	Aromatic Ring
1354	C-N Stretching	Amide III
850	C-H Bending	p-disubstituted benzene

Experimental Protocol:

The FTIR spectrum was obtained using a KBr wafer technique[1]. A small amount of solid **4-hydroxybenzhydrazide** was intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The resulting pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR spectra are crucial for the structural elucidation of **4-hydroxybenzhydrazide**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectral Data of **4-Hydroxybenzhydrazide** (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
9.89	Singlet	1H	-	Phenolic -OH
9.44	Singlet	1H	-	Amide -NH
7.65-7.62	Doublet	2H	9.2	Aromatic C-H (ortho to C=O)
6.74-6.72	Doublet	2H	8.4	Aromatic C-H (ortho to -OH)
4.32	Singlet	2H	-	Amine -NH ₂

Experimental Protocol:

A sample of **4-hydroxybenzhydrazide** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer[2]. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data of **4-Hydroxybenzhydrazide** (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
163.2	C=O (Amide)
161.2	C-OH (Aromatic)
130.2	Aromatic C-H (ortho to C=O)
124.4	Aromatic C (ipso to C=O)
115.5	Aromatic C-H (ortho to -OH)

Note: Some aromatic carbon signals may overlap or were not explicitly reported in the cited literature.

Experimental Protocol:

The ^{13}C NMR spectrum was recorded using the same sample prepared for ^1H NMR spectroscopy. The spectrum was acquired on a 100.52 MHz spectrometer[2]. The solvent peak of DMSO-d₆ (δ = 39.52 ppm) was used as a reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Table 4: UV-Vis Spectral Data of **4-Hydroxybenzhydrazide** (Solvent: Ethanol)

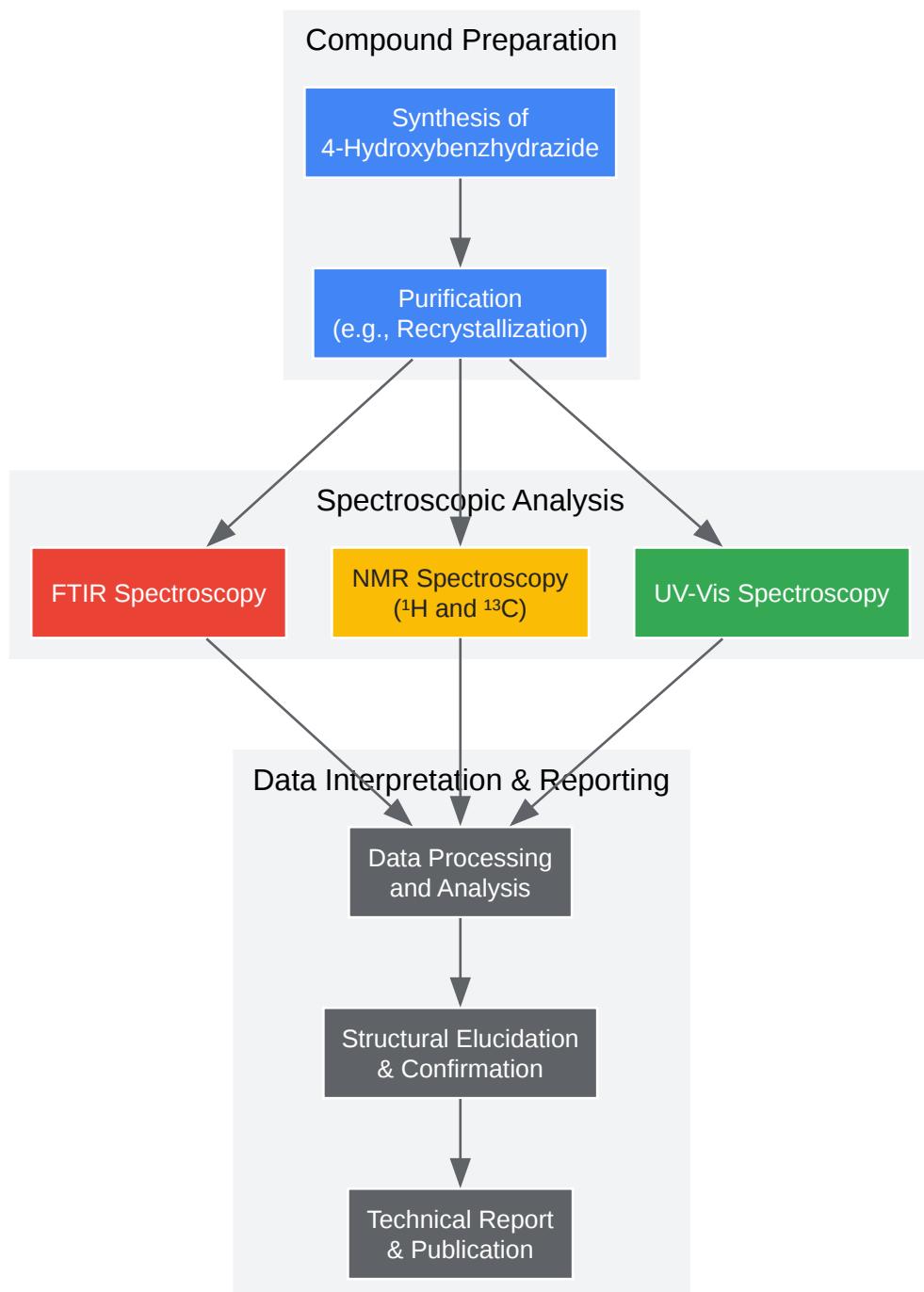
λ_{max} (nm)	Electronic Transition
208	$\pi \rightarrow \pi$
254	$n \rightarrow \pi$

Experimental Protocol:

A dilute solution of **4-hydroxybenzhydrazide** was prepared in ethanol. The UV-Vis spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm[3]. A quartz cuvette with a path length of 1 cm was used, and ethanol served as the blank.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **4-hydroxybenzhydrazide**.



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Caption: Workflow for the synthesis, purification, and spectral analysis of **4-hydroxybenzhydrazide**.

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References

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